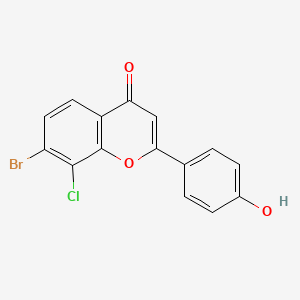
7-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique bromine and chlorine substitutions, may exhibit distinct chemical and biological behaviors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One possible route includes:
Starting Material: 4-hydroxyacetophenone.
Bromination: Introduction of the bromine atom at the 7th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of the chlorine atom at the 8th position using chlorine gas or a chlorinating agent like thionyl chloride.
Cyclization: Formation of the chromenone ring through cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the bromine or chlorine substituents, leading to dehalogenated products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromine or chlorine positions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 7-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, influencing various biological processes.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-8-chloro-2-phenyl-4H-chromen-4-one: Lacks the hydroxyphenyl group, potentially altering its biological activity.
7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one: Lacks the chlorine substitution, which may affect its reactivity and properties.
8-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one: Lacks the bromine substitution, influencing its chemical behavior.
Uniqueness
The presence of both bromine and chlorine substitutions, along with the hydroxyphenyl group, makes 7-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one unique. These substitutions can significantly impact its chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C15H8BrClO3 |
|---|---|
Molecular Weight |
351.58 g/mol |
IUPAC Name |
7-bromo-8-chloro-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H8BrClO3/c16-11-6-5-10-12(19)7-13(20-15(10)14(11)17)8-1-3-9(18)4-2-8/h1-7,18H |
InChI Key |
NXLMRAYHEKBOSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















